molecular formula C3H10N2O3S B14635826 1,3-Diaminopropane-2-sulfonic acid CAS No. 56892-15-0

1,3-Diaminopropane-2-sulfonic acid

Cat. No.: B14635826
CAS No.: 56892-15-0
M. Wt: 154.19 g/mol
InChI Key: GUBJRAKLUHROMO-UHFFFAOYSA-N
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Description

1,3-Diaminopropane-2-sulfonic acid is an organic compound with the molecular formula C3H10N2O3S. It contains two primary amine groups and a sulfonic acid group, making it a versatile molecule in various chemical reactions and applications. This compound is known for its ability to form stable complexes with metal ions and its use in various industrial and research applications.

Preparation Methods

The synthesis of 1,3-diaminopropane-2-sulfonic acid typically involves the reaction of 1,3-diaminopropane with a sulfonating agent. One common method is the reaction of 1,3-diaminopropane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is carefully controlled to prevent decomposition of the product. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,3-Diaminopropane-2-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives, which are useful in various industrial applications.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, allowing the introduction of various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions include sulfonamides, sulfonic acid derivatives, and various substituted amines.

Scientific Research Applications

1,3-Diaminopropane-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination complexes.

    Biology: The compound is used in the study of enzyme mechanisms and as a stabilizing agent for proteins and nucleic acids.

    Industry: The compound is used in the production of polymers, surfactants, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 1,3-diaminopropane-2-sulfonic acid exerts its effects is primarily through its ability to form stable complexes with metal ions. The amine groups can coordinate with metal ions, while the sulfonic acid group provides additional stability through ionic interactions. This makes the compound useful in applications requiring metal ion chelation and stabilization.

Comparison with Similar Compounds

1,3-Diaminopropane-2-sulfonic acid can be compared with other similar compounds such as:

    1,3-Diaminopropane: Lacks the sulfonic acid group, making it less versatile in certain applications.

    1,2-Diaminopropane: An isomer with different reactivity and coordination properties.

    Ethylenediamine: A smaller diamine with different chelation properties.

    Putrescine (1,4-diaminobutane): A longer chain diamine with different biological roles and applications. The presence of the sulfonic acid group in this compound provides unique properties, such as enhanced solubility in water and the ability to form stronger complexes with metal ions, making it distinct from these similar compounds.

Properties

CAS No.

56892-15-0

Molecular Formula

C3H10N2O3S

Molecular Weight

154.19 g/mol

IUPAC Name

1,3-diaminopropane-2-sulfonic acid

InChI

InChI=1S/C3H10N2O3S/c4-1-3(2-5)9(6,7)8/h3H,1-2,4-5H2,(H,6,7,8)

InChI Key

GUBJRAKLUHROMO-UHFFFAOYSA-N

Canonical SMILES

C(C(CN)S(=O)(=O)O)N

Origin of Product

United States

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